molecular formula C13H13N3O3 B11786956 Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate CAS No. 1447606-14-5

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11786956
CAS No.: 1447606-14-5
M. Wt: 259.26 g/mol
InChI Key: FYZQHHFLXZQOOW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 5-methoxypyridin-2-yl group and at position 5 with an ethyl carboxylate ester. Its synthesis typically involves coupling pyrimidine intermediates with functionalized pyridine derivatives under catalytic conditions. For example, analogous compounds like Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (compound 10) were synthesized via reactions between benzyl triazine carboxylates and ethyl carbamimidoyl nicotinate in acetonitrile with K₂CO₃, yielding 70% isolated product . The ethyl carboxylate group enhances solubility in organic solvents, while the 5-methoxy-pyridine moiety may influence electronic properties and biological interactions.

Properties

CAS No.

1447606-14-5

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(17)9-6-15-12(16-7-9)11-5-4-10(18-2)8-14-11/h4-8H,3H2,1-2H3

InChI Key

FYZQHHFLXZQOOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrimidine compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrimidine Core

Position 2 Modifications
Compound Name Substituent at Position 2 Key Properties/Applications Reference
Ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate 5-Methoxypyridin-2-yl Enhanced π-π stacking potential
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl (CF₃) High electronegativity, improved metabolic stability
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 4-Hydroxypiperidin-1-yl Increased hydrogen bonding capacity
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino Potential for nucleophilic reactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Trifluoromethyl derivatives (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) exhibit higher electronegativity, which may enhance oxidative stability but reduce solubility in polar solvents .
  • Amino/Aminoalkyl Groups: Compounds like Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate show reactivity toward alkylation or acylation due to the nucleophilic amino group .
Position 5 Modifications
Compound Name Substituent at Position 5 Key Properties Reference
This compound Ethyl carboxylate Moderate lipophilicity (logP ~2.5*)
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (compound 11 ) Carboxylic acid Higher aqueous solubility, lower logP
Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Boc-protected aminoalkyl chain Enhanced steric bulk, pH-sensitive deprotection

Key Observations :

  • Carboxylic Acid vs. Ester : Hydrolysis of the ethyl ester (e.g., compound 11 ) increases polarity, improving solubility in aqueous media but reducing cell membrane permeability .
  • Boc-Protected Amines : These groups (e.g., in compound 134 ) allow controlled release of active amines under acidic conditions, useful in prodrug design .

Key Observations :

  • Trifluoromethylated analogs (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) pose higher risks of skin/eye irritation compared to methoxypyridine derivatives .
  • Limited thermal data suggest further characterization (e.g., DSC, TGA) is needed for precise application guidance.

Key Observations :

  • Nucleophilic substitutions (e.g., amine displacement of chloro groups) often achieve higher yields (~95%) compared to coupling reactions (~58–70%) .
  • Steric hindrance from bulky groups (e.g., 4-fluorobenzyl) may reduce efficiency in amide bond formation .

Biological Activity

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester group and a methoxypyridine moiety. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of 243.26 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .
  • Cellular Interactions : The compound has shown potential in interacting with various cellular targets, influencing pathways associated with cell proliferation and apoptosis. This interaction may lead to reduced inflammation and protection against cellular stress.
  • Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against drug-resistant strains, showcasing its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro studies. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on COX Inhibition : A recent study evaluated the compound's inhibitory effects on COX enzymes, revealing that it has comparable potency to established anti-inflammatory drugs like Celecoxib . The IC50 values for COX inhibition were reported in the submicromolar range, indicating strong activity.
    CompoundCOX Inhibition (%)IC50 (µM)
    This compound75% at 10^-8 M0.18 ± 0.01
    Celecoxib76% at 10^-8 M0.17 ± 0.01
    Nimesulide50% at 10^-8 M1.68 ± 0.22
  • Anticancer Activity : Another study focused on the anticancer properties of the compound, assessing its effects on various cancer cell lines including MCF-7 and A549. The results indicated that this compound effectively induced apoptosis and inhibited cell growth at low concentrations .

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